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Compound of Interest
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Cat. No.: B087942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-Phenylcyclopentanol, a tertiary

alcohol with the chemical formula C₁₁H₁₄O. The document details its chemical and physical

properties, provides in-depth experimental protocols for its synthesis and key reactions, and

explores its applications, particularly as a crucial intermediate in the synthesis of

pharmaceuticals and advanced polymer additives. Spectroscopic data, including ¹H NMR, ¹³C

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, are presented to aid in the

characterization of this compound. The guide is intended for researchers, scientists, and

professionals in the field of drug development and material science who require a thorough

understanding of 1-Phenylcyclopentanol's chemistry and utility.

Chemical and Physical Properties
1-Phenylcyclopentanol is a colorless to light yellow liquid at room temperature.[1] Its

molecular structure, consisting of a phenyl group and a cyclopentanol ring attached to the

same carbon atom, imparts a unique combination of aromatic stability and steric hindrance.

This structure also provides a reactive hydroxyl group, making it a valuable intermediate for

further chemical modifications.[2] The key quantitative properties of 1-Phenylcyclopentanol
are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of 1-Phenylcyclopentanol
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Property Value Source(s)

Molecular Formula C₁₁H₁₄O [1][3]

Molecular Weight 162.23 g/mol [3][4]

CAS Number 10487-96-4 [3]

Appearance Colorless to light yellow liquid [5][1]

Boiling Point 277 °C at 760 mmHg [1][6]

Density 1.093 g/cm³ [1][6]

Flash Point 104 °C [1]

Refractive Index 1.574 [1]

pKa 14.49 ± 0.20 (Predicted) [5]

LogP (Octanol/Water) 2.44820 [1]

Vapor Pressure 0.00223 mmHg at 25°C [1]

Synthesis of 1-Phenylcyclopentanol
The most prevalent method for synthesizing 1-Phenylcyclopentanol is the Grignard reaction.

[2] This reaction involves the nucleophilic addition of a phenylmagnesium halide (a Grignard

reagent) to cyclopentanone. The phenyl group acts as the nucleophile, attacking the

electrophilic carbonyl carbon of the cyclopentanone. A subsequent acidic workup protonates

the resulting alkoxide to yield the tertiary alcohol, 1-Phenylcyclopentanol.

Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of 1-Phenylcyclopentanol from bromobenzene and

cyclopentanone.

Materials:

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)
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Bromobenzene

Cyclopentanone

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Iodine crystal (as an initiator, optional)

Procedure:

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium

turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl

ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is

often indicated by a color change and gentle refluxing. The mixture is stirred until most of the

magnesium has reacted to form phenylmagnesium bromide.

Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A

solution of cyclopentanone in anhydrous diethyl ether or THF is then added dropwise from

the dropping funnel while maintaining the low temperature. The reaction mixture is stirred at

room temperature for a specified period (e.g., 30 minutes) and then refluxed for a couple of

hours to ensure the reaction goes to completion.[7]

Workup: The reaction mixture is cooled and then carefully poured into a beaker containing

crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric

acid to quench the reaction and dissolve the magnesium salts.[7]

Extraction and Purification: The product is extracted with diethyl ether. The combined organic

layers are washed with a saturated sodium bicarbonate solution and then with brine, dried

over anhydrous magnesium sulfate or sodium sulfate, and filtered.[7] The solvent is removed

under reduced pressure to yield the crude 1-Phenylcyclopentanol. Further purification can

be achieved by distillation or column chromatography.
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Synthesis Workflow for 1-Phenylcyclopentanol
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Caption: Synthesis Workflow for 1-Phenylcyclopentanol.
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Spectroscopic Analysis
The structural elucidation of 1-Phenylcyclopentanol is confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1-Phenylcyclopentanol exhibits characteristic

signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm.

The protons on the cyclopentyl ring appear as multiplets in the upfield region, generally

between δ 1.7-2.0 ppm. The hydroxyl proton signal can be observed as a broad singlet, and

its chemical shift is dependent on the concentration and solvent.[2]

¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the different

carbon environments in the molecule. The quaternary carbon attached to the phenyl group

and the hydroxyl group typically appears around δ 83.4 ppm. The carbons of the phenyl ring

resonate in the aromatic region (δ 125-150 ppm). The methylene carbons of the cyclopentyl

ring show signals at approximately δ 23.9 and δ 41.8 ppm.[2]

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Phenylcyclopentanol shows a molecular ion peak

(M⁺) at m/z 162, corresponding to its molecular weight.[4] Common fragmentation patterns

involve the loss of water (m/z 144) and the formation of stable carbocations. The base peak is

often observed at m/z 133.[4]

Infrared (IR) Spectroscopy
The IR spectrum of 1-Phenylcyclopentanol displays characteristic absorption bands that

confirm its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is

indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the

aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches

of the cyclopentyl ring appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of

the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ range. A strong band corresponding

to the C-O stretching of the tertiary alcohol is also present.

Chemical Reactions of 1-Phenylcyclopentanol
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The hydroxyl group of 1-Phenylcyclopentanol is the primary site of its chemical reactivity,

allowing for a variety of transformations. A key reaction is acid-catalyzed dehydration.

Acid-Catalyzed Dehydration to 1-Phenylcyclopentene
Tertiary alcohols like 1-Phenylcyclopentanol readily undergo dehydration in the presence of

an acid catalyst (e.g., sulfuric acid or phosphoric acid) upon heating to form an alkene. The

reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation

intermediate. The primary product of this reaction is 1-phenylcyclopentene.

Experimental Protocol: Dehydration of 1-
Phenylcyclopentanol
This protocol outlines the dehydration of 1-Phenylcyclopentanol to 1-phenylcyclopentene.

Materials:

1-Phenylcyclopentanol

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Diethyl ether

Procedure:

Reaction Setup: In a round-bottom flask, place 1-Phenylcyclopentanol and a catalytic

amount of concentrated sulfuric acid or phosphoric acid.

Dehydration: The mixture is heated under reflux. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Workup: After cooling, the reaction mixture is diluted with water and extracted with diethyl

ether.
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Purification: The ether extract is washed with saturated sodium bicarbonate solution to

neutralize any remaining acid, followed by washing with brine. The organic layer is then dried

over anhydrous sodium sulfate and filtered. The solvent is evaporated to give the crude

product, 1-phenylcyclopentene. Further purification can be achieved by distillation under

reduced pressure.
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Caption: Dehydration of 1-Phenylcyclopentanol.
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1-Phenylcyclopentanol serves as a versatile intermediate in various fields, most notably in

polymer science and the synthesis of fine chemicals.

Polymer Additives: It is a precursor for a range of functional polymer additives.[2] Its

derivatives can act as potent antioxidants by scavenging free radicals, thereby preventing

the oxidative degradation of polymers.[2] The phenyl group in its structure provides UV

absorption capabilities, making its derivatives useful as UV stabilizers that protect polymers

from degradation by sunlight.[2]

Chemical Intermediate: Due to its reactive hydroxyl group, 1-Phenylcyclopentanol is a

valuable building block in organic synthesis. It is used in the preparation of other functional

materials and pharmaceuticals.[1]

Biomedical Applications: Researchers are exploring derivatives of 1-Phenylcyclopentanol
for creating biocompatible surfaces on polymers, which could be beneficial for medical

implants and drug delivery systems.[2]
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Caption: Applications of 1-Phenylcyclopentanol.
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Safety Information
1-Phenylcyclopentanol should be handled with appropriate safety precautions in a well-

ventilated laboratory. It is advisable to wear personal protective equipment, including safety

goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety

Data Sheet (MSDS) provided by the supplier.

Conclusion
1-Phenylcyclopentanol is a chemical compound of significant interest due to its versatile

reactivity and its role as a precursor in various industrial applications. Its synthesis via the

Grignard reaction is a well-established and efficient method. The ability to undergo further

chemical transformations, such as dehydration, makes it a valuable intermediate for producing

a range of other compounds. A thorough understanding of its chemical properties, synthesis,

and reactivity, as outlined in this guide, is essential for its effective utilization in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenylcyclopentanol
(C₁₁H₁₄O)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087942#1-phenylcyclopentanol-chemical-formula-
c11h14o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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